molecular formula C11H11F3O3 B6293719 Methyl 4-ethoxy-3-(trifluoromethyl)benzoate CAS No. 2379321-56-7

Methyl 4-ethoxy-3-(trifluoromethyl)benzoate

Cat. No.: B6293719
CAS No.: 2379321-56-7
M. Wt: 248.20 g/mol
InChI Key: YLUXDELFMJNQPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-ethoxy-3-(trifluoromethyl)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethoxy group, a trifluoromethyl group, and a methyl ester group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-ethoxy-3-(trifluoromethyl)benzoate typically involves the esterification of 4-ethoxy-3-(trifluoromethyl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is then purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethoxy-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The ethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

    Oxidation: 4-ethoxy-3-(trifluoromethyl)benzoic acid.

    Reduction: 4-ethoxy-3-(trifluoromethyl)benzyl alcohol.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Methyl 4-ethoxy-3-(trifluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-ethoxy-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(trifluoromethyl)benzoate
  • Ethyl 4-(trifluoromethyl)benzoate
  • Methyl 3-ethoxy-4-(trifluoromethyl)benzoate

Uniqueness

Methyl 4-ethoxy-3-(trifluoromethyl)benzoate is unique due to the presence of both an ethoxy group and a trifluoromethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for specific applications in pharmaceuticals and materials science .

Properties

IUPAC Name

methyl 4-ethoxy-3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-3-17-9-5-4-7(10(15)16-2)6-8(9)11(12,13)14/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUXDELFMJNQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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